2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a unique fusion of benzothiazole and pyridopyrimidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of key biological pathways. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Pyridopyrimidinone derivatives: Compounds such as 2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
918891-50-6 |
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Molecular Formula |
C17H13N3OS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-ethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C17H13N3OS/c1-2-11-15(16-18-12-7-3-4-8-13(12)22-16)19-14-9-5-6-10-20(14)17(11)21/h3-10H,2H2,1H3 |
InChI Key |
ATIGGNYPHSRFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC=CN2C1=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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